molecular formula C8H8BrFO2 B3347099 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene CAS No. 126412-18-8

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B3347099
CAS No.: 126412-18-8
M. Wt: 235.05 g/mol
InChI Key: XIITULUAQZZENH-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is characterized by the presence of bromine, fluorine, and methoxymethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

One common method involves the reaction of 1-bromo-3-fluoro-2-hydroxybenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development. Its structural features are explored for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and van der Waals interactions. These interactions influence the compound’s reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(methoxymethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological contexts.

Properties

IUPAC Name

1-bromo-3-fluoro-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-5-12-8-6(9)3-2-4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIITULUAQZZENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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